An In-depth Technical Guide to 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS 925180-03-6)
An In-depth Technical Guide to 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS 925180-03-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The specific biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents.[4] The subject of this guide, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, is a key intermediate, offering multiple points for chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a research setting.
Table 1: Physicochemical Properties of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
| Property | Value | Source(s) |
| CAS Number | 925180-03-6 | |
| Molecular Formula | C₇H₉BrN₂O | |
| Molecular Weight | 217.07 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Conditions | Refrigerator | |
| InChI Key | NIHSNRPCAWRVHZ-UHFFFAOYSA-N |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Synthesis and Mechanistic Considerations
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Representative)
Step 1: Synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylhydrazine (1.0 eq) and a suitable solvent such as ethanol.
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Addition of Reagents: Cool the mixture in an ice bath. Slowly add 1,1,3,3-tetramethoxypropane (1.0 eq), which serves as a malondialdehyde equivalent, to the solution.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction involves the condensation of the hydrazine with the dialdehyde equivalent to form the pyrazole ring.
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Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to acylation, for example, using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, to install the acetyl group at the C3 position. The crude product is purified by column chromatography on silica gel.
Step 2: Bromination of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone
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Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask protected from light.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, is then purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following characterization is based on established spectroscopic principles and data from analogous structures.[2][4]
Caption: Structure of the target compound.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are crucial for structural verification.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| Pyrazole-H5 | Singlet (s) | 7.5 - 7.8 | Aromatic proton on the electron-deficient pyrazole ring. |
| Ethyl-CH₂ | Quartet (q) | 4.1 - 4.3 | Methylene group adjacent to a nitrogen atom. |
| Acetyl-CH₃ | Singlet (s) | 2.5 - 2.7 | Methyl group adjacent to a carbonyl. |
| Ethyl-CH₃ | Triplet (t) | 1.4 - 1.6 | Terminal methyl group of the ethyl substituent. |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Approx. δ (ppm) | Rationale |
| C=O | 190 - 195 | Carbonyl carbon of the acetyl group. |
| Pyrazole-C3 | 145 - 150 | Carbon bearing the acetyl group. |
| Pyrazole-C5 | 135 - 140 | Carbon bearing the H5 proton. |
| Pyrazole-C4 | 95 - 100 | Carbon bearing the bromine atom (shielded by bromine). |
| Ethyl-CH₂ | 45 - 50 | Methylene carbon attached to nitrogen. |
| Acetyl-CH₃ | 27 - 30 | Methyl carbon of the acetyl group. |
| Ethyl-CH₃ | 14 - 16 | Terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the strong absorption of the carbonyl group.
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ketone) | 1680 - 1700 | Strong |
| C=N, C=C (pyrazole ring) | 1500 - 1600 | Medium-Strong |
| C-Br | 550 - 650 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion | Notes |
| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 201/203 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 173/175 | [M - COCH₃]⁺ | Loss of the acetyl group (acylium ion fragmentation).[5] |
| 137 | [M - Br]⁺ | Loss of a bromine radical. |
Chemical Reactivity and Synthetic Utility
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a versatile intermediate due to its distinct functional groups, each offering a handle for further synthetic transformations.
Caption: Key reactive sites and potential transformations.
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The C4-Bromo Group: The bromine atom at the C4 position is the most versatile functional group for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6]
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems, a common strategy in building complex drug-like molecules.
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Sonogashira Coupling: Coupling with terminal alkynes can be used to introduce linear carbon chains or as a precursor for further cyclization reactions.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing various amine functionalities which are often crucial for biological activity and improving physicochemical properties.
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-
The C3-Acetyl Group: The ketone functionality provides another site for chemical modification.
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Reduction: The carbonyl can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.
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Condensation Reactions: The α-protons are acidic and can participate in aldol-type condensations. The carbonyl itself can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, leading to new heterocyclic systems.
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Potential Applications in Drug Discovery
The structural motifs present in 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone are prevalent in a wide array of biologically active compounds.
-
Kinase Inhibitors: The pyrazole core is a key feature in many kinase inhibitors used in oncology. The ability to functionalize the C4 position allows for the exploration of the binding pockets of various kinases.[3]
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]
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CNS-active Agents: The pyrazole scaffold has also been incorporated into compounds targeting receptors and enzymes in the central nervous system, showing potential as antidepressant and anxiolytic agents.[1]
By leveraging the synthetic handles on this molecule, medicinal chemists can generate libraries of novel compounds for screening against a multitude of biological targets, accelerating the drug discovery process.
References
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Ningbo Inno Pharmchem Co.,Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Link
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Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5783. Link
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Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 73-78. Link
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Link
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Ighodaro, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Link
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Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 44-51. Link
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